2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound with a molecular formula of C16H17N7O3S. It is characterized by the presence of multiple heterocyclic rings, including oxadiazole and triazole, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE involves several steps:
Formation of the oxadiazole ring: This can be achieved by reacting appropriate precursors under specific conditions, such as using acetic anhydride and a suitable catalyst.
Synthesis of the triazole ring: This step involves the cyclization of suitable precursors, often under acidic or basic conditions.
Coupling of the oxadiazole and triazole rings: This is typically done using a sulfanyl linkage, which can be introduced through a thiolation reaction.
Final acetamide formation:
Chemical Reactions Analysis
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole or triazole rings.
Scientific Research Applications
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, particularly those involved in cellular signaling pathways.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE can be compared with similar compounds:
Properties
Molecular Formula |
C16H17N7O3S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H17N7O3S/c1-3-23-15(13-14(17-10(2)24)22-26-21-13)19-20-16(23)27-9-12(25)18-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,18,25)(H,17,22,24) |
InChI Key |
IAZCVMLTZXXPNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=NON=C3NC(=O)C |
Origin of Product |
United States |
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